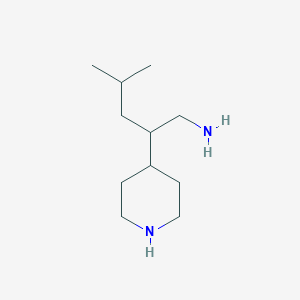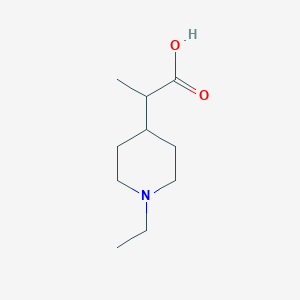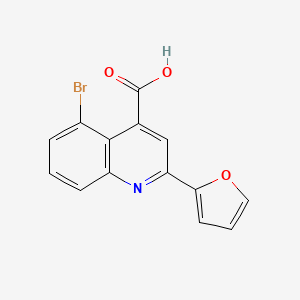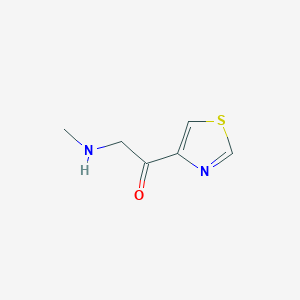
1-Chloro-4-(methylsulfanyl)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(methylsulfanyl)butane is an organic compound with the molecular formula C5H11ClS. It is a clear, colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a chlorine atom and a methylsulfanyl group attached to a butane backbone.
Méthodes De Préparation
1-Chloro-4-(methylsulfanyl)butane can be synthesized through several methods. One common synthetic route involves the chlorination of butane derivatives. For example, a preparation method for 1-chlorobutane involves mixing a catalyst, a chlorination agent, and water, followed by stirring and mixing with n-butyl alcohol to perform a chlorination reaction . This method can be adapted to introduce the methylsulfanyl group, resulting in the formation of this compound.
Analyse Des Réactions Chimiques
1-Chloro-4-(methylsulfanyl)butane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen peroxide for oxidation, and strong bases like potassium tert-butoxide for elimination reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-4-(methylsulfanyl)butane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(methylsulfanyl)butane involves its reactivity with nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methylsulfanyl group can participate in redox reactions, altering the compound’s reactivity and interaction with other molecules. These properties make it a versatile compound in various chemical processes.
Comparaison Avec Des Composés Similaires
1-Chloro-4-(methylsulfanyl)butane can be compared with other similar compounds, such as:
1-Chloro-2-methyl-4-(methylsulfanyl)butane: This compound has a similar structure but with a methyl group attached to the second carbon atom instead of the fourth.
1-Chloro-3-(methylsulfanyl)propane: This compound has one less carbon in the backbone, making it a shorter chain analog.
1-Chloro-4-(ethylsulfanyl)butane: This compound has an ethylsulfanyl group instead of a methylsulfanyl group, affecting its reactivity and properties.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
27160-24-3 |
|---|---|
Formule moléculaire |
C5H11ClS |
Poids moléculaire |
138.66 g/mol |
Nom IUPAC |
1-chloro-4-methylsulfanylbutane |
InChI |
InChI=1S/C5H11ClS/c1-7-5-3-2-4-6/h2-5H2,1H3 |
Clé InChI |
YODPBUBCXJOVCU-UHFFFAOYSA-N |
SMILES canonique |
CSCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-6-[methyl(prop-2-YN-1-YL)amino]pyrimidine-5-carbaldehyde](/img/structure/B13164037.png)
![2-[(Pyrrolidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13164042.png)




![3-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13164075.png)

![N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine](/img/structure/B13164090.png)



